molecular formula C16H15N3O3 B1664658 5-Hydroxymebendazole CAS No. 60254-95-7

5-Hydroxymebendazole

Cat. No. B1664658
CAS RN: 60254-95-7
M. Wt: 297.31 g/mol
InChI Key: IIQKUGXEGMZCLE-UHFFFAOYSA-N
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Description

5-Hydroxymebendazole is a metabolite of Benzimidazoles . Benzimidazoles are safe, broad-spectrum anthelmintic agents widely used for prevention and treatment of parasitic infections in food-producing animals . It belongs to the class of organic compounds known as 2-benzimidazolylcarbamic acid esters .


Molecular Structure Analysis

The molecular formula of 5-Hydroxymebendazole is C16H15N3O3 . Its molecular weight is 297.31 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of 5-Hydroxybenzofurans : 5-Hydroxybenzofurans, similar in structure to 5-Hydroxymebendazole, have been synthesized via oxidative coupling and cyclization. These compounds exhibit multi-biological activities and potential as clinical treatment drugs. The method achieves high yields of up to 96% (Lin et al., 2022).

Metabolism and Bioactivation

  • Metabolic Activation of Thiabendazole : 5-Hydroxythiabendazole, a major metabolite of thiabendazole, plays a role in the bioactivation of thiabendazole. Studies have investigated its formation and role in covalent binding to hepatocytes, suggesting pathways of toxicity (Dalvie et al., 2006).

Pharmacokinetics

  • Mebendazole and Hydroxymebendazole in Echinococcosis Patients : A method for simultaneous determination of mebendazole and hydroxymebendazole in plasma was developed, underlining the importance of monitoring these compounds in patient therapy (Oosterhuis et al., 1984).
  • Pharmacokinetics in Japanese Pufferfish : The metabolism and pharmacokinetics of mebendazole and its metabolites, including 5-hydroxymebendazole, were studied in Japanese pufferfish. This research provides insights for the application of mebendazole in aquaculture (Men et al., 2022).

Interaction with Biological Molecules

  • Binding Properties with Human Serum Albumin : The interaction of thiabendazole and its metabolite, 5-hydroxythiabendazole, with human serum albumin was studied using spectroscopic methods, providing insights into the impact ofthese compounds on human serum albumin. This study offers significant information on the mechanistic and structural aspects of these interactions, contributing to the understanding of the effects of food additives on human proteins (Sun et al., 2017).

Bioregulatory Effects

  • Effects on Erythrocyte Membranes : Research using spin probe and electron microscopy methods explored the impact of 5-hydroxybenzimidazole derivatives on erythrocyte membrane structure and morphology. These studies reveal how these compounds, related to 5-Hydroxymebendazole, can influence cellular membranes, highlighting their potential as bioregulators and antioxidants (Luneva et al., 2005).

Bioavailability and Therapeutic Efficiency

  • Enhanced Bioavailability in Drug Formulations : A study focused on the enhanced bioavailability and anthelmintic efficacy of mebendazole when used in redispersible microparticles with low-substituted hydroxypropylcellulose. This research contributes to improving the oral bioavailability and therapeutic effectiveness of drugs like mebendazole, to which 5-Hydroxymebendazole is closely related (de la Torre-Iglesias et al., 2014).

properties

IUPAC Name

methyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQKUGXEGMZCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975671
Record name Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymebendazole

CAS RN

60254-95-7
Record name R 19167
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60254-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxymebendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-19167
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OO37V4B54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Men, Y Zhang, K Li, Z Li, C Li, X Zhang… - Food Additives & …, 2022 - Taylor & Francis
… Furthermore, in rats and humans, 2-amino-5(6)-benzoylbenzimidazole (MBZ-NH 2 ) and 5-hydroxymebendazole (MBZ-OH) have been identified as the major metabolites of MBZ. Given …
Number of citations: 1 www.tandfonline.com
P Gao, P Zhang, Y Guo, Z He, Y Dong, Y Tang, F Guan… - Foods, 2021 - mdpi.com
… The MRL for LMS in poultry muscle is 10 μg/kg in the European Union [7] and the United States [8], and the MRL for MBZ and its two metabolites, 5-hydroxymebendazole (HMBZ) and 2-…
Number of citations: 4 www.mdpi.com
L Chen, Z He, P Zhang, Y Guo, Y Lu, Y Tang, J Chen… - Separations, 2022 - mdpi.com
… The quantitative determination of levamisole (LMS), mebendazole (MBZ), and the two metabolites of MBZ, 5-hydroxymebendazole (HMBZ) and 2-amino-5-benzoylbenzimidazole (AMBZ…
Number of citations: 1 www.mdpi.com
Z Wang, L Zhang, YH Yang, H Zhang… - Food Quality and …, 2023 - academic.oup.com
Objectives Benzimidazoles (BZs) are commonly used for the treatment of soil-transmitted helminth infections in veterinary clinics; however, misuse and overdosing of BZs will cause …
Number of citations: 2 academic.oup.com
A Martínez‐Villalba, L Vaclavik… - Rapid …, 2013 - Wiley Online Library
RATIONALE Direct analysis in real time (DART) is a novel ionization technique that has been demonstrated in numerous applications as a useful tool for fast and convenient mass …
P Delahaut, G Pierret, N Ralet, M Dubois… - Food Additives and …, 2010 - Taylor & Francis
… , fenbendazole sulfone, 2-aminoflubendazole, 5-hydroxythiabendazole, triclabendazole sulfoxide, ketotriclabendazole, triclabendazole sulfone and 5-hydroxymebendazole were …
Number of citations: 46 www.tandfonline.com
M Qie, Y Zhao, S Yang, W Wang, Z Xu - Journal of Chromatography A, 2019 - Elsevier
In order to address the specific question of food safety in livestock and poultry, it is imperative to monitor veterinary drugs at every moment in the process of livestock and poultry …
Number of citations: 16 www.sciencedirect.com
A Martínez-Villalba, E Moyano, MT Galceran - Journal of Chromatography A, 2013 - Elsevier
In this work the atmospheric pressure ionization behavior and the tandem mass spectrometry fragmentation of 19 benzimidazoles was studied. Several atmospheric pressure ionization (…
Number of citations: 37 www.sciencedirect.com
SWC Chung, CH Lam - Analytical Methods, 2015 - pubs.rsc.org
The development of a multiclass, multiresidue method for analyzing veterinary drugs in food is the recent trend of research for regulatory monitoring laboratories. This work reports a …
Number of citations: 28 pubs.rsc.org
W Zhu, J Yang, Z Wang, C Wang, Y Liu, L Zhang - Talanta, 2016 - Elsevier
A novel method based on TurborFlow online solid phase extraction (SPE) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established for …
Number of citations: 83 www.sciencedirect.com

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